2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This hybrid heterocyclic compound integrates a pyridazinone core substituted with a furan ring, linked via an acetamide bridge to a thiazole moiety bearing a pyridin-3-yl group. The furan and pyridine substituents may enhance solubility and electronic interactions, critical for binding to biological targets. Synthetic routes likely involve alkylation of pyridazinone precursors (as in ) followed by cyclization to form the thiazole ring .
Properties
Molecular Formula |
C18H13N5O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N5O3S/c24-16(21-18-20-14(11-27-18)12-3-1-7-19-9-12)10-23-17(25)6-5-13(22-23)15-4-2-8-26-15/h1-9,11H,10H2,(H,20,21,24) |
InChI Key |
NBBDYQSMQKBJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include:
Furan-2-carboxylic acid: A starting material for the furan ring.
Hydrazine hydrate: Used to form the pyridazine ring.
Pyridine-3-carbaldehyde: A precursor for the pyridine ring.
Thiosemicarbazide: Utilized in the formation of the thiazole ring.
The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Thiazole-substituted amides.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
Pyridazinones are a well-studied class with diverse pharmacological profiles. Key comparisons include:
*Calculated based on structural formula.
The target compound’s furan substituent may confer improved solubility in polar solvents compared to phenyl or chloro groups in simpler pyridazinones.
Thiazole-Containing Analogues
Thiazoles are critical in drugs like sulfathiazole (antibacterial) and dasatinib (anticancer). Comparisons highlight:
| Compound Name | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Thiazole-pyridazinone | Pyridine, furan | Hypothesized kinase inhibition |
| Abafungin | Thiazole-benzofuran | Benzofuran, alkyl chain | Antifungal (MIC: 2 µg/mL) |
| Raltegravir | Thiazole-amide | Oxadiazole, carbonyl | HIV integrase inhibition |
The target’s Z-configuration thiazole-ylidene group may mimic natural enamine systems, enhancing binding to ATP pockets in kinases. This contrasts with saturated thiazoles in abafungin, which rely on hydrophobic interactions .
Furan-Containing Bioactive Compounds
Furan rings are common in plant-derived biomolecules () and marine natural products (). Notable examples:
The target’s synthetic furan substitution avoids the phototoxicity issues seen in psoralen, while its pyridazinone-thiazole scaffold may offer broader stability than salternamide E’s lactam ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
